Dideschloro Florfenicol
Description
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of dideschloro florfenicol (B1672845), DFT calculations have been crucial for understanding its formation and subsequent degradation pathways, particularly the process of defluorination.
Research utilizing DFT has shown that the degradation of florfenicol often proceeds through a sequential dechlorination process to form deschloro florfenicol (dFF) and subsequently dideschloro florfenicol (ddFF). digitellinc.comacs.org These computational studies, combined with experimental data from methods like high-resolution mass spectrometry, have elucidated the complex mechanisms involved. digitellinc.com
One key finding is that the dechlorination of florfenicol significantly promotes its defluorination. acs.orgnih.gov DFT calculations have demonstrated that the defluorination of this compound can occur via spontaneous hydrolysis, a reaction that is kinetically hindered in the parent florfenicol and deschloro florfenicol molecules. acs.orgnih.govscilit.com This is because the electron-withdrawing chlorine atoms in florfenicol and dFF reduce the nucleophilicity of the carbonyl oxygen, which initiates the intramolecular attack on the alkyl fluorine. acs.orgnih.gov Once both chlorine atoms are removed to form ddFF, this steric and electronic hindrance is lifted, facilitating hydrolysis. digitellinc.com
DFT calculations have been employed to map the potential energy surfaces and calculate the free energy of activation (ΔG‡) for various proposed reaction pathways. digitellinc.com These theoretical calculations have consistently corroborated experimental findings, confirming the viability of the proposed mechanisms. acs.orgscilit.com For instance, four distinct dechlorination-promoted defluorination pathways have been demonstrated, some dependent on remediation agents like sulfidated nanoscale zerovalent iron (S-nZVI) and others occurring spontaneously. acs.orgnih.gov The removal of chlorine atoms to form ddFF not only enables spontaneous hydrolysis but also makes the molecule more amenable to reductive defluorination by S-nZVI. acs.orgnih.gov
Table 1: Key Findings from DFT Studies on Florfenicol Dehalogenation
| Finding | Implication for this compound (ddFF) | Supporting Evidence |
| Sequential Dechlorination | This compound is a key intermediate in the degradation of florfenicol. digitellinc.comacs.org | Experimental and theoretical data confirm the formation of ddFF from florfenicol. digitellinc.comacs.org |
| Spontaneous Hydrolysis | The predominant defluorination pathway for ddFF is spontaneous hydrolysis, independent of S-nZVI. acs.orgnih.gov | DFT calculations show a lower energy barrier for intramolecular attack from carbonyl O to alkyl F in ddFF compared to florfenicol. acs.orgnih.gov |
| Enhanced Reductive Defluorination | The removal of chlorine atoms makes ddFF more susceptible to reductive defluorination by agents like S-nZVI. acs.orgnih.gov | Theoretical models indicate favorable reaction energetics for the reduction of ddFF by S-nZVI. acs.orgnih.gov |
| Carbanion Intermediates | Minor, but rapid, defluorination pathways can occur in synergy with dechlorination, mediated by reactive carbanion intermediates. acs.orgnih.gov | DFT has been used to explore the transition states and reaction pathways involving these highly reactive intermediates. digitellinc.com |
Molecular Dynamics Simulations of Environmental Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies focusing solely on this compound are limited, research on the parent compound, florfenicol, provides significant insights into how its derivatives interact with environmental components. These simulations are particularly useful for understanding interactions at interfaces, such as between the compound and the surface of a nanoparticle or a soil colloid.
MD simulations have been used to explore the hydrophobicity of surfaces, such as those of S-nZVI, which are used in environmental remediation. acs.org These simulations reveal how surface modifications, like sulfidation, can increase surface hydrophobicity by altering the interaction with water molecules. acs.org This is critical because it affects the selectivity of the material for degrading organic contaminants like florfenicol and its metabolites over simply reacting with water. acs.org For a molecule like this compound, which has different polarity and electronic properties than its parent compound, MD simulations can predict how it will sorb to and interact with such reactive surfaces.
Furthermore, MD simulations have been part of broader research into the nanoremediation of antibiotics. pnas.org In studies investigating the interaction between nZVI and organisms in the presence of florfenicol, molecular simulations help clarify how biological metabolites can modify the nanoparticle surface. pnas.org This "biomolecular corona" can enhance the enrichment and reduction of the pollutant. pnas.org Such models are foundational for predicting the environmental fate of this compound, as its transport, bioavailability, and degradation are all governed by these fundamental interfacial interactions.
Pharmacokinetic Modeling of Florfenicol and its Metabolites in Animal Systems
Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug and its metabolites in the body over time. Numerous studies have focused on the pharmacokinetics of florfenicol and its major metabolite, florfenicol amine (FFA), in various animal species. frontiersin.orgnih.govresearchgate.net These models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug. While this compound is primarily considered an environmental transformation product, the principles of PK modeling applied to florfenicol and FFA are central to the study of any of its metabolites. researchgate.net
PK models for florfenicol are often developed using data from plasma, urine, and feces following administration. frontiersin.orgnih.govresearchgate.net Non-compartmental and compartmental models are frequently employed. For example, a one-compartment open model has been used to describe the disposition of florfenicol in pigs after intramuscular administration, while a two-compartment model better described intravenous administration. nih.gov
These studies generate critical PK parameters that quantify the behavior of the drug in the animal. Bayesian population pharmacokinetic models have also been developed to account for variability between individuals. nih.gov By integrating PK data with pharmacodynamic (PD) data (what the drug does to the body), researchers can perform PK/PD modeling to predict the efficacy of a drug against specific pathogens. nih.govfrontiersin.orgfrontiersin.org
The tables below present a compilation of pharmacokinetic parameters for florfenicol and its metabolite florfenicol amine from studies in different animal species.
Table 2: Pharmacokinetic Parameters of Florfenicol in Plasma of Various Animal Species
| Species | Model | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg·h/mL) | Bioavailability (F%) |
| Donkeys (oral) | Non-compartmental | 0.13 | 0.68 | 5.92 | 1.31 | N/A |
| Dogs (IM) | Two-compartment | 3.05 | 1.50 | 3.09 (elimination) | N/A | 44.70 |
| Pigs (IM) | One-compartment | 4.44 | 4.00 | 14.46 (elimination) | 158.56 | 99.14 |
| White Leg Shrimp (oral) | One-compartment | 0.06 (µg/L) | 1.77 | N/A | N/A | N/A |
| Calves (SC) | N/A | N/A | N/A | Relatively long | 152-183 (AUC0-24h/MIC) | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the concentration-time curve; IM: Intramuscular; SC: Subcutaneous; N/A: Not Available/Applicable. Data sourced from frontiersin.orgnih.govfrontiersin.orgagriculturejournals.czuliege.be.
Table 3: Pharmacokinetic Parameters of Florfenicol Amine (FFA) in Plasma of Donkeys (Oral Administration)
| Parameter | Value | Unit |
| Cmax | 0.08 | µg/mL |
| Tmax | 0.72 | h |
| t1/2 kz | 15.95 | h |
| Mean Residence Time | 18.40 | h |
| AUC | 0.47 | µg·mL⁻¹·h |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2 kz: Elimination half-life; AUC: Area under the concentration-time curve. Data sourced from frontiersin.orgnih.govresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-8(15)14-11(7-13)12(16)9-3-5-10(6-4-9)19(2,17)18/h3-6,11-12,16H,7H2,1-2H3,(H,14,15)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWQTDMSXSQXOI-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121761 | |
| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138872-76-1 | |
| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138872-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Occurrence, Distribution, and Fate Dynamics
Long-Term Environmental Fate Modeling and Prediction
The prediction of the long-term environmental fate of Dideschloro Florfenicol (B1672845), a significant transformation product of the veterinary antibiotic Florfenicol, is a complex undertaking that relies on sophisticated environmental models. Currently, specific, validated long-term fate and transport models exclusively for Dideschloro Florfenicol are not widely documented in publicly available scientific literature. However, the principles of environmental chemistry and existing models for parent compounds like Florfenicol and other organochlorine substances allow for a conceptual understanding and predictive assessment of its likely environmental behavior.
Modeling the long-term fate of a chemical compound in the environment typically involves integrating its physicochemical properties with various environmental parameters to simulate its distribution and persistence across different environmental compartments such as soil, water, and sediment. For this compound, this process is informed by the degradation pathways of Florfenicol. Dechlorination is a primary transformation route for Florfenicol, leading to the formation of Monochloro Florfenicol and subsequently this compound.
Conceptual Modeling Framework
A conceptual model for the long-term environmental fate of this compound would need to consider several key processes:
Formation Rate: The model would first need to estimate the rate at which this compound is formed in the environment from its parent compound, Florfenicol. This depends on the environmental conditions that favor dechlorination, such as the presence of specific microbial communities or anaerobic conditions in sediments and soils.
Partitioning and Distribution: The partitioning behavior of this compound between water, soil, and sediment is governed by its solubility and its octanol-water partition coefficient (Kow). It is generally understood that the metabolites of Florfenicol are more water-soluble and less lipophilic than the parent compound. ijah.inresearchgate.net This suggests that this compound would have a higher tendency to remain in the water column and be more mobile in soil compared to Florfenicol. ijah.in
Degradation: The persistence of this compound is determined by its susceptibility to further degradation through processes such as hydrolysis, photolysis, and biodegradation. For instance, studies have shown that the dechlorination of Florfenicol can facilitate subsequent defluorination, indicating a potential degradation pathway for this compound.
Transport: The model would also simulate the transport of this compound within and between environmental compartments, such as leaching from soil into groundwater or runoff into surface waters.
Challenges in Predictive Modeling
A significant challenge in developing accurate long-term fate models for this compound is the scarcity of empirical data for its specific environmental fate parameters. These parameters, which are essential inputs for predictive models, include:
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter is crucial for predicting the mobility of the compound in soil.
Half-life in different environmental compartments: Data on the rate of degradation in soil, water, and sediment under various conditions are needed.
Bioaccumulation Factor (BCF): This helps in assessing the potential for the compound to accumulate in living organisms.
While models for other organochlorine pesticides exist and can provide a framework, the unique chemical structure and properties of this compound necessitate specific data for accurate predictions. copernicus.org Conceptual models for organochlorine fate often highlight the importance of factors like soil type, geology, and hydrology in determining the long-term distribution and persistence of these compounds and their metabolites. copernicus.orgcirad.fr
Interactive Data Table: Conceptual Parameters for Long-Term Fate Modeling of this compound
The following table outlines the key parameters that would be required for a comprehensive long-term environmental fate model of this compound, along with a qualitative comparison to its parent compound, Florfenicol, based on general principles of environmental chemistry for antibiotic metabolites.
| Parameter | Description | Expected Value for this compound Relative to Florfenicol | Rationale |
| Water Solubility | The maximum amount of the compound that can dissolve in water. | Higher | The removal of chlorine atoms generally increases the polarity and, therefore, the water solubility of the molecule. |
| Octanol-Water Partition Coefficient (Kow) | A measure of the compound's lipophilicity and potential for bioaccumulation. | Lower | A decrease in lipophilicity is expected with the removal of chlorine, suggesting a lower tendency to partition into fatty tissues. ijah.in |
| Soil Adsorption Coefficient (Koc) | The tendency of the compound to bind to organic matter in soil and sediment. | Lower | Increased water solubility and lower lipophilicity typically lead to weaker adsorption to soil organic carbon, increasing mobility. |
| Hydrolytic Half-Life | The time it takes for half of the compound to be degraded by hydrolysis. | Variable | The stability of the remaining functional groups will determine the rate of hydrolysis. |
| Photolytic Half-Life | The time it takes for half of the compound to be degraded by sunlight. | Variable | Dependent on the light-absorbing properties of the transformed molecule. |
| Biodegradation Half-Life | The time it takes for half of the compound to be degraded by microorganisms. | Potentially Shorter | The removal of chlorine atoms may make the molecule more susceptible to microbial attack. |
| Bioaccumulation Potential | The potential for the compound to accumulate in organisms. | Lower | A lower Kow value suggests a reduced potential for bioaccumulation in aquatic and terrestrial organisms. ijah.in |
Research Findings and Future Directions
Research has demonstrated that the degradation of Florfenicol in the environment is a multi-pathway process that includes dechlorination. The resulting metabolites, including this compound, are expected to have different environmental behaviors than the parent compound. Their increased solubility and reduced lipophilicity suggest a greater potential for transport in aqueous systems. ijah.in
Future research efforts are needed to generate the specific experimental data required to parameterize and validate environmental fate models for this compound. This includes laboratory studies to determine its degradation rates and partitioning coefficients, as well as field studies to monitor its occurrence and transport in various environmental settings. Such data would enable the development of more accurate predictive models, which are essential tools for assessing the long-term environmental risks associated with the use of Florfenicol and the subsequent formation of its transformation products.
Ecological and Microbiological Research Implications
Impact on Environmental Microbial Communities and Biodiversity
The introduction of antibiotic residues and their metabolites into soil and aquatic environments can trigger notable shifts in the native microbial populations, potentially disrupting the ecological balance and functions.
Table 1: Effects of Florfenicol (B1672845) on Microbial Community Diversity
| Environment | Florfenicol Concentration | Observation | Reference |
|---|---|---|---|
| Aquatic Microcosm (Water) | 100 mg·L⁻¹ | Significant reduction in bacterial community diversity and abundance. | nih.gov |
| Aquatic Microcosm (Sediment) | 100 mg·L⁻¹ | Disturbance of bacterial community structure; decrease in diversity and richness. | nih.gov |
| Soil | 50 mg/kg | Lowest microbial species richness index observed after 60 days. | researchgate.netresearchgate.net |
| Aquatic Microcosm (Water) | 0.1, 1, 10, 100 mg/L | Suppressed richness and diversity of denitrifying bacteria, with gradual recovery over time. | frontiersin.org |
Role in Antimicrobial Resistance Dynamics
The transformation of florfenicol to Dideschloro Florfenicol is closely intertwined with the dynamics of antimicrobial resistance, from indirect selection pressures to specific molecular mechanisms.
The microbial degradation of florfenicol, which includes the dechlorination step to form this compound, can indirectly contribute to the selection and spread of antimicrobial resistance genes (ARGs). ijah.in The presence of florfenicol in the environment creates a selective pressure that favors the growth of bacteria capable of tolerating or degrading the antibiotic. ijah.innih.gov This leads to an increased abundance of florfenicol-resistant genes (FRGs), such as floR and optrA. nih.govnih.gov Studies have shown that even low concentrations of florfenicol can significantly increase the abundance of the floR gene in aquatic environments. nih.gov This selection for degradation capabilities can inadvertently co-select for ARGs, especially when these genes are located on the same mobile genetic elements, accelerating the spread of resistance. frontiersin.orgresearchgate.net
Dehalogenation, the process that converts florfenicol to this compound, is being investigated as a potential method to mitigate antibiotic resistance. This process, involving the removal of chlorine atoms, generally reduces the antibacterial activity of the molecule. researchgate.net Advanced reduction processes and electrocatalytic methods are being developed to achieve efficient dehalogenation and mineralization of florfenicol. acs.orgresearchgate.netresearchgate.net These techniques aim to break down the antibiotic into less harmful substances, thereby reducing the environmental selection pressure for resistance. doi.org For example, electrocatalytic reduction has been shown to significantly decrease the relative abundance of florfenicol resistance genes in subsequent biodegradation systems. acs.orgresearchgate.net However, the natural biodegradation pathways that lead to dehalogenation can be linked to resistance mechanisms, complicating this as a simple mitigation strategy. scilit.com
Table 2: Research on Florfenicol Dehalogenation for Resistance Mitigation
| Method | Key Finding | Outcome | Reference |
|---|---|---|---|
| Electrocatalytic Reduction | Synergy of atomic hydrogen reduction and hydroxyl radical oxidation. | Achieved 100% dechlorination and significantly reduced the abundance of florfenicol resistance genes. | acs.org |
| Advanced Reduction Processes (UV/sulfite) | Targeted dehalogenation prior to biological treatment. | Reduced the abundance of antibiotic resistance genes by 55.4%. | doi.org |
| Crystalline CoP Nanosheet Arrays | Synergistic dehalogenation via direct electron transfer and atomic hydrogen. | Achieved 97.4% dehalogenation of florfenicol within 30 minutes. | researchgate.net |
The primary molecular mechanisms conferring resistance to florfenicol are not based on its transformation but rather on preventing the antibiotic from reaching its target. The most common mechanism involves efflux pumps, encoded by genes like floR, which actively expel florfenicol from the bacterial cell. frontiersin.orgnih.govmdpi.com Other mechanisms include modification of the ribosomal target by methylases, encoded by genes such as cfr, and the use of ABC transporters like optrA. nih.govmdpi.comnih.gov While the transformation of florfenicol to this compound is a result of microbial enzymatic activity, it is considered a degradation or detoxification process rather than a direct resistance strategy of a single pathogen. researchgate.net The genes responsible for this biotransformation are part of the broader environmental resistome and their presence indicates a microbial community's adaptation to the presence of florfenicol. ijah.inmdpi.com The mobile genetic elements that carry efflux pump genes like floR also sometimes carry genes for other enzymes, playing a crucial role in the horizontal transfer of resistance. frontiersin.orgresearchgate.net
Future Research Directions and Methodological Advancements
Identification of Novel Transformation Products and Pathways
The biodegradation of florfenicol (B1672845) (FFC) is a complex process leading to various transformation products (TPs), including Dideschloro Florfenicol. Research has identified two primary biotransformation pathways for FFC. The first involves a dechlorination process, which leads to the formation of monochloro florfenicol and subsequently this compound. The second pathway is initiated by hydroxylation, forming florfenicol alcohol, which is then acetylated to florfenicol oxamic acid and eventually metabolizes to florfenicol amine (FFA). ijah.in
In soil and aquatic environments, this compound (TP289) and FFA (TP247) have been observed as proliferating TPs. ijah.in FFA can undergo rapid dehydration to form another transformation product, TP229. ijah.in The frequency of detection and the intensity of TP247 and TP229 suggest they are among the most significant TPs of FFC in the environment. ijah.in
Recent studies have explored the degradation of florfenicol using advanced materials. For instance, the use of sulfidated nanoscale zerovalent iron (S-nZVI) has been shown to cause sequential dechlorination of FF, leading to the formation of deschloro and dideschloro FF within 24 hours. digitellinc.com This process also resulted in a defluorination extent of approximately 30%, with the generation of hydrolyzed dideschloro FF. digitellinc.com Further research has revealed that the predominant defluorination occurs through the spontaneous hydrolysis of dideschloro FF to form a hydrolyzed byproduct (HO-ddFF), a reaction that is independent of S-nZVI. acs.orgnih.gov This hydrolysis is initiated by an intramolecular attack from the carbonyl oxygen to the alkyl fluorine. acs.orgnih.gov
The table below summarizes the key transformation products of Florfenicol identified in recent studies.
| Precursor Compound | Transformation Product | Abbreviation/Code | Formation Pathway | Environment/Method |
| Florfenicol | Monochloro Florfenicol | Dechlorination | Aquatic/Soil | |
| Monochloro Florfenicol | This compound | TP289 | Dechlorination | Aquatic/Soil |
| Florfenicol | Florfenicol Alcohol | Hydroxylation | Biotransformation | |
| Florfenicol Alcohol | Florfenicol Oxamic Acid | Acetylation | Biotransformation | |
| Florfenicol Oxamic Acid | Florfenicol Amine | FFA / TP247 | Biotransformation | |
| Florfenicol Amine | TP229 | Dehydration | Environment | |
| This compound | Hydrolyzed Dideschloro FF | HO-ddFF | Spontaneous Hydrolysis | S-nZVI treatment |
Development of Advanced Non-Target Screening Approaches for Comprehensive Metabolite Profiling
The complexity of florfenicol's degradation pathways necessitates advanced analytical techniques for comprehensive metabolite profiling. Stable-isotope assisted non-target screening has emerged as a powerful tool for identifying biodegradation products in complex matrices like soil. researchgate.net This approach involves introducing a stable isotope-labeled version of the parent compound, which allows for the differentiation of true metabolites from background matrix interferences. researchgate.net
In one study, this method was used to investigate the biodegradation of florfenicol in soil, leading to the prioritization of 74 potential metabolite candidates from thousands of mass features. researchgate.net The structures of 12 of these metabolites were subsequently elucidated. researchgate.net This highlights the effectiveness of non-target screening in uncovering the full spectrum of transformation products, which is crucial for a complete environmental risk assessment. researchgate.net
Deuterium-labeled compounds, such as this compound-d3, are also utilized as tracers in pharmacokinetic and metabolic studies. medchemexpress.com The use of stable heavy isotopes helps in the quantitation of drug molecules and their metabolites during the drug development process. medchemexpress.com
Integrated Multi-Omics Studies in Contaminated Environmental Systems
Understanding the impact of contaminants like this compound on environmental systems requires a holistic approach. Integrated multi-omics studies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens to investigate the complex interactions between contaminants and microbial communities. frontiersin.orgresearchgate.net
These approaches can elucidate the structural and functional responses of microbial consortia to pollutants. frontiersin.org For instance, multi-omics can help identify novel microorganisms and metabolic pathways involved in the degradation of organohalide contaminants. nih.gov By analyzing changes at various molecular levels, researchers can gain a systemic understanding of toxicity pathways and the mechanisms of microbial resistance and degradation. researchgate.net
The application of multi-omics is crucial for designing effective bioremediation strategies. frontiersin.org It allows for the identification of key microbial players and the environmental factors that regulate their metabolic activities. frontiersin.org This knowledge can be harnessed to enhance the natural attenuation of contaminants in polluted environments. frontiersin.org
Spatio-Temporal Mapping of this compound Occurrence
The occurrence and distribution of this compound and other florfenicol transformation products in the environment are critical for assessing exposure and risk. Spatio-temporal mapping, utilizing various analytical and modeling techniques, is essential for understanding the environmental fate of these compounds.
Traditional spatial epidemiology focuses on mapping and pattern analysis to identify geographical cues and etiological clues of contaminant spread. frontiersin.org Modern approaches incorporate a variety of advanced tools. Spatial smoothing techniques like kernel density estimation can help identify clusters of contamination. frontiersin.org Trend surface analysis can be used to map the regional distribution and local variations of contaminant levels. frontiersin.org Furthermore, spatio-temporal interpolation techniques, such as space-time kriging, can predict contaminant concentrations between and beyond observation times by modeling spatial, temporal, and spatio-temporal dependencies. frontiersin.org
By integrating data on usage, environmental conditions, and analytical measurements, spatio-temporal models can provide a comprehensive picture of this compound's distribution, helping to identify hotspots of contamination and inform targeted monitoring and remediation efforts.
Research on Remediation Technologies Targeting Florfenicol and its Dechlorinated Derivatives
Significant research efforts are underway to develop effective remediation technologies for florfenicol and its derivatives, including this compound. A promising approach involves the use of sulfidated nanoscale zerovalent iron (S-nZVI). S-nZVI has demonstrated rapid dechlorination of florfenicol, leading to the formation of this compound, and also facilitates defluorination. digitellinc.comnih.gov The presence of chlorine atoms in the florfenicol molecule appears to enhance the chemical reactivity of the S-nZVI surface, leading to higher defluorination rates. nih.gov
Another innovative technology is the use of three-dimensional printed Fe⁰ (3DP-Fe⁰) and bimetallic 3DP-Ni/Fe⁰ in a Fenton-like process. acs.org This method has shown high efficiency in degrading florfenicol, achieving over 90% dehalogenation and significant removal of total organic carbon. acs.org The 3D-printed materials also exhibit excellent reusability. acs.org
Nitrogen-doped zero-valent iron/carbon composites activated by peroxodisulfate (PDS) have also been investigated for florfenicol removal. espublisher.com This system achieves high removal efficiency and demonstrates superior dechlorination and defluorination capabilities, breaking down the florfenicol molecule through the cleavage of C-Cl and C-F bonds. espublisher.com
Furthermore, nitrogen-doped biochar supporting zero-valent iron and copper (Fe/Cu@NBC) has been shown to effectively remove florfenicol from water, with high rates of defluorination and dechlorination. researchgate.net These advanced remediation technologies offer potential solutions for mitigating the environmental impact of florfenicol and its transformation products.
The table below provides a summary of remediation technologies for Florfenicol and its derivatives.
| Technology | Reagent/Material | Mechanism | Key Findings |
| Reductive Dehalogenation | Sulfidated Nanoscale Zerovalent Iron (S-nZVI) | Dechlorination and Defluorination | Rapid dechlorination to this compound; promotes subsequent defluorination. digitellinc.comnih.gov |
| Fenton-like Degradation | 3D-Printed Ni/Fe⁰ with Hydrogen Peroxide | Generation of Hydroxyl Radicals and Atomic Hydrogen | >90% dehalogenation and >70% total organic carbon removal; high reusability. acs.org |
| Activated Peroxodisulfate | Nitrogen-Doped Zero-Valent Iron/Carbon Composites (N-doped ZVI/C-1) with PDS | Generation of •OH and •SO₄⁻ radicals | High removal efficiency (96.0% in 30 min); superior dechlorination and defluorination. espublisher.com |
| Catalytic Reduction | Nitrogen-Doped Biochar supported Fe⁰ and Cu⁰ (Fe/Cu@NBC) | Reductive Degradation | ~91.4% removal in 8 hours; high defluorination and dechlorination rates. researchgate.net |
| Catalytic Dechlorination | Palladium Nanocatalyst on Modified Natural Sponge (Pd@M-Sponge) with Formic Acid | Hydrodechlorination | Rapid dechlorination of florfenicol to this compound. mdpi.com |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Dideschloro Florfenicol and its metabolites in biological matrices?
- Methodological Answer: High-performance liquid chromatography (HPLC) with fluorescence detection and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are widely used for sensitive quantification. Calibration curves (r² > 0.997) and recovery rates (92.3–98.1%) ensure accuracy, while solid-phase extraction (SPE) standardizes sample preparation. Limits of quantification (LOQ) as low as 0.03 µg/g are achievable for residues like florfenicol amine .
Q. What key variables must be controlled in pharmacokinetic studies of this compound in aquatic species?
- Methodological Answer: Critical variables include dosage (mg/kg body weight), disease model selection, sampling intervals, and the number of experimental units (e.g., fish cohorts). Statistical analysis should employ ANOVA or non-parametric tests (e.g., Mann-Whitney U) to compare plasma concentration profiles. Ensure LOQ thresholds (e.g., ≤0.03 µg/g) are validated for reproducibility .
Q. What standardized protocols exist for extracting this compound residues from environmental or biological samples?
- Methodological Answer: Accelerated solvent extraction (ASE) coupled with SPE purification is recommended for complex matrices like eggs or tissues. Validate protocols using isotopically labeled internal standards (e.g., deuterated florfenicol) to correct for matrix effects. Recovery rates should exceed 90% to meet regulatory guidelines .
Q. What ecotoxicological endpoints are used to assess this compound’s impact on aquatic microalgae?
- Methodological Answer: Measure chlorophyll a/b content, antioxidant enzyme activity (SOD, CAT, GSH), and malondialdehyde (MDA) levels as oxidative stress markers. Dose-response studies often reveal U-shaped trends, with EC50 values determining toxicity thresholds .
Advanced Research Questions
Q. How does dechlorination influence the defluorination mechanism of this compound, and what computational methods validate these pathways?
- Methodological Answer: Dechlorination reduces electron-withdrawing effects, enabling intramolecular hydrolysis via nucleophilic attack by carbonyl oxygen. Density Functional Theory (DFT) calculations model reaction pathways, while LC-MS/MS identifies intermediates like hydrolyzed deschloro derivatives (HO-ddFF). Experimental validation confirms spontaneous hydrolysis dominates over S-nZVI-mediated reductive defluorination .
Q. How can researchers resolve contradictions in efficacy data between this compound and nanoparticle-loaded formulations?
- Methodological Answer: Apply one-way ANOVA with post-hoc Tukey tests to compare inhibition zone diameters. Account for nanoparticle release kinetics and bacterial strain variability. Non-significant differences (p > 0.05) may necessitate larger sample sizes or alternative delivery systems (e.g., polymeric nanoparticles) .
Q. What role does Response Surface Methodology (RSM) play in optimizing this compound degradation conditions for environmental remediation?
- Methodological Answer: Use central composite design (CCD) to vary parameters (e.g., pH, catalyst concentration). Analyze variance (ANOVA) to identify significant factors. RSM reduces experimental runs while maximizing degradation efficiency, achieving >90% defluorination under optimized conditions .
Q. How do advanced chromatographic techniques enable enantiomeric resolution of this compound metabolites in complex matrices?
- Methodological Answer: Ultra-performance convergence chromatography (UPCC) with chiral stationary phases separates enantiomers. Validate methods using SPE-purified samples and MS/MS detection, achieving LOQs below 1 µg/kg in pork or aquatic tissues .
Q. What statistical frameworks address variability in this compound’s antibacterial efficacy across bacterial strains?
- Methodological Answer: Apply mixed-effects models to account for strain-specific susceptibility differences. Use inhibition zone diameter data (e.g., 10–25 mm) to calculate MIC90 values. Non-parametric tests (e.g., Kruskal-Wallis) handle non-normal distributions in zone size comparisons .
Methodological Notes
- Data Contradiction Analysis: When conflicting results arise (e.g., variable toxicity in microalgae), conduct sensitivity analyses to isolate confounding factors (e.g., light exposure, nutrient availability) .
- Experimental Design: For degradation studies, combine kinetic modeling (pseudo-first-order) with DFT simulations to validate mechanistic hypotheses .
- Quality Control: Include blanks, spikes, and replicates in analytical workflows to minimize false positives/negatives in residue detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
